molecular formula C21H15NO B14699857 N-(Anthracen-9-YL)benzamide CAS No. 24672-75-1

N-(Anthracen-9-YL)benzamide

Cat. No.: B14699857
CAS No.: 24672-75-1
M. Wt: 297.3 g/mol
InChI Key: MRGYEWYAVKQUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Anthracen-9-YL)benzamide is an organic compound that features an anthracene moiety attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Anthracen-9-YL)benzamide can be synthesized through the condensation of anthracene-9-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Anthracen-9-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the benzamide group to a primary amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted anthracene derivatives.

Mechanism of Action

The mechanism of action of N-(Anthracen-9-YL)benzamide, particularly in its role as a ZNF207 inhibitor, involves the downregulation of stem-related genes. This compound hinders tumorigenesis and migration while promoting apoptosis in glioma cells. The molecular targets include ZNF207, which is crucial for maintaining the stemness of glioma cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of fluorescence properties and biological activity. Its ability to act as a ZNF207 inhibitor makes it a promising candidate for cancer research, particularly in targeting glioma cells .

Properties

CAS No.

24672-75-1

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

N-anthracen-9-ylbenzamide

InChI

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H,(H,22,23)

InChI Key

MRGYEWYAVKQUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.